Physicochemical Profiling and Synthetic Applications of 7-Bromo-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione
Physicochemical Profiling and Synthetic Applications of 7-Bromo-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione
Abstract As drug discovery pivots toward conformationally restricted, metabolically stable scaffolds, bicyclic sulfones have emerged as privileged structures. This technical whitepaper provides an in-depth analysis of 7-bromo-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione (also known as 7-bromothiochroman 1,1-dioxide). By dissecting its physicochemical properties, mass spectrometry metrics, and synthetic utility, this guide equips researchers with the mechanistic insights required to leverage this building block in advanced cross-coupling methodologies, particularly in the synthesis of cyclin-dependent kinase 2 (CDK2) inhibitors.
Structural Paradigm & Physicochemical Profiling
The architecture of 7-bromo-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione is defined by a rigid thiochromane core where the sulfur atom is fully oxidized to a sulfone (1,1-dioxide) and the aromatic ring is functionalized with a bromine atom at the 7-position.
From a physicochemical standpoint, the sulfone moiety serves a dual purpose. First, it acts as a strong, directional hydrogen-bond acceptor, which is critical for interacting with the hinge region of kinase targets. Second, the strong electron-withdrawing nature of the –SO₂– group deactivates the fused aromatic ring toward electrophilic aromatic substitution, thereby increasing the overall metabolic stability of the molecule in hepatic microsomes. The predicted lipophilicity (XlogP = 2.2) places this fragment in an optimal range for lead optimization, allowing for the addition of polar functional groups during cross-coupling without violating Lipinski’s rule of five.
Table 1: Molecular and Physicochemical Identifiers
| Property | Value |
| IUPAC Name | 7-bromo-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione |
| Common Synonym | 7-Bromothiochromane 1,1-dioxide |
| CAS Registry Number | 855997-37-4 |
| Molecular Formula | C₉H₉BrO₂S |
| Molecular Weight | 261.13 g/mol |
| Monoisotopic Mass | 259.95065 Da |
| Predicted XlogP | 2.2 |
| InChIKey | DMJMKTQTDONYHP-UHFFFAOYSA-N |
Mass Spectrometry & Ion Mobility Metrics
For researchers utilizing liquid chromatography-mass spectrometry (LC-MS) and ion mobility-mass spectrometry (IM-MS) to monitor reactions or perform pharmacokinetic profiling, understanding the ionization behavior of the sulfone is critical. The oxygen atoms of the sulfone readily accept protons or coordinate with alkali metals, leading to distinct adduct formation[1].
The Collision Cross Section (CCS) values provided below are essential for distinguishing this compound from isobaric interferences in complex biological matrices.
Table 2: Predicted MS Adducts and Collision Cross Section (CCS) Data
| Adduct Type | m/z Ratio | Predicted CCS (Ų) |
| [M+H]⁺ | 260.95793 | 134.7 |
| [M+Na]⁺ | 282.93987 | 148.1 |
| [M+NH₄]⁺ | 277.98447 | 159.1 |
| [M-H]⁻ | 258.94337 | 142.5 |
Synthetic Reactivity & Causality-Driven Protocols
The 7-bromo substituent is an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig aminations and Suzuki-Miyaura couplings. The rigidity of the bicyclic system restricts the conformational flexibility of the resulting coupled products, which reduces the entropic penalty upon binding to target proteins.
Figure 1: Synthetic workflow from 7-bromothiochromane to CDK2 inhibitor candidates.
Protocol A: Oxidation of 7-Bromothiochromane to the 1,1-Dioxide
Causality & Rationale: While direct bromination of thiochromane 1,1-dioxide is difficult due to the deactivating nature of the sulfone, oxidizing an already brominated thiochromane is highly efficient. meta-Chloroperoxybenzoic acid (mCPBA) is selected as the oxidant because it is highly chemoselective for the nucleophilic sulfur atom, rapidly forming the sulfoxide and subsequently the sulfone without affecting the aromatic ring.
Step-by-Step Methodology:
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Initiation: Dissolve 7-bromothiochromane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere. Why 0 °C? The initial oxidation to the sulfoxide is highly exothermic; temperature control prevents over-oxidation or ring-opening side reactions.
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Oxidant Addition: Add mCPBA (2.5 eq, 77% w/w) portion-wise over 15 minutes.
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Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
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Self-Validating Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (high Rf) will disappear, replaced transiently by the highly polar sulfoxide (low Rf), and finally the sulfone product (intermediate Rf). LC-MS should confirm the mass shift to [M+H]⁺ 260.9.
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Quench & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Buchwald-Hartwig Amination for CDK2 Inhibitor Synthesis
Causality & Rationale: This protocol couples the 7-bromo sulfone with an anilino-pyrazole derivative to generate a CDK2 inhibitor [2]. Xantphos is chosen as the ligand because its wide bite angle (~111°) forces the palladium center into a geometry that dramatically accelerates reductive elimination—the rate-limiting step when forming sterically hindered C-N bonds. Cs₂CO₃ is utilized as a base because it is strong enough to deprotonate the amine but mild enough to prevent degradation of the sulfone core.
Step-by-Step Methodology:
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Reaction Assembly: In an oven-dried Schlenk tube, combine 7-bromothiochromane 1,1-dioxide (50 mg, 0.191 mmol), the target amine (e.g., anilino-pyrazole derivative, 1.2 eq), Xantphos (0.2 eq), and Cs₂CO₃ (2.0 eq).
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Solvent & Degassing: Add anhydrous dioxane (10 mL). Bubble the mixture with N₂ gas for 5 minutes. Why degas? Palladium(0) catalysts are highly sensitive to oxidative deactivation by dissolved O₂.
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Catalyst Addition: Add Pd₂(dba)₃ (0.1 eq) under a positive stream of N₂. Seal the tube.
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Thermal Activation: Heat the reaction mixture to 100 °C for 12 hours.
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Self-Validating Check: Perform an LC-MS analysis. The disappearance of the 260.9 m/z peak and the emergence of the product mass indicate successful conversion. If unreacted bromide remains, it suggests catalyst poisoning or insufficient degassing.
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Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and purify the filtrate via reverse-phase preparative HPLC.
Pharmacodynamics & Pathway Integration
Compounds derived from 7-bromo-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione exhibit potent pharmacological profiles. When coupled with pyrazole or aniline pharmacophores, the resulting molecules act as ATP-competitive inhibitors of Cyclin-Dependent Kinase 2 (CDK2). By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of downstream targets like the Retinoblastoma protein (Rb), effectively halting the cell cycle at the G1/S transition and inducing apoptosis in hyperproliferative cancer cells [2].
Figure 2: Pharmacological pathway of CDK2 inhibition by thiochromane 1,1-dioxide derivatives.
References
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PubChem / LCSB - 855997-37-4 (C9H9BrO2S) Structural and Mass Spectrometry Profiling. National Center for Biotechnology Information.[Link]
- World Intellectual Property Organization (WIPO) - Anilino-pyrazole derivatives, compositions and methods thereof (WO2023244710A1).
